molecular formula C28H27N3O4S B283115 2-(4-Methylphenylazo)-3-(2-thienyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylic acid ethyl ester

2-(4-Methylphenylazo)-3-(2-thienyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylic acid ethyl ester

Cat. No. B283115
M. Wt: 501.6 g/mol
InChI Key: YOYBJOLFVJPVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenylazo)-3-(2-thienyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylic acid ethyl ester, commonly known as MPATDI, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has shown promising results in various studies, making it a potential candidate for further research.

Mechanism of Action

The mechanism of action of MPATDI involves the inhibition of various enzymes and proteins involved in the development and progression of diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation and cancer. MPATDI has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
MPATDI has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are important for cognitive function.

Advantages and Limitations for Lab Experiments

MPATDI has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of MPATDI is that it has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on MPATDI. One potential direction is to study its use in the treatment of other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Another direction is to study its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of MPATDI and to determine its potential side effects.

Synthesis Methods

The synthesis of MPATDI involves the reaction of 2-thiophenecarboxaldehyde and 4-methylphenylhydrazine to form 2-(4-methylphenylazo)-3-(2-thienyl)pyrrole. This intermediate compound is then reacted with 8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylic acid ethyl ester to produce the final product, MPATDI.

Scientific Research Applications

MPATDI has been extensively studied for its potential use in the treatment of various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer treatment, MPATDI has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

Molecular Formula

C28H27N3O4S

Molecular Weight

501.6 g/mol

IUPAC Name

ethyl 8,9-dimethoxy-2-[(4-methylphenyl)diazenyl]-3-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate

InChI

InChI=1S/C28H27N3O4S/c1-5-35-28(32)24-25(30-29-19-10-8-17(2)9-11-19)27(23-7-6-14-36-23)31-13-12-18-15-21(33-3)22(34-4)16-20(18)26(24)31/h6-11,14-16H,5,12-13H2,1-4H3

InChI Key

YOYBJOLFVJPVOP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2C3=CC(=C(C=C3CCN2C(=C1N=NC4=CC=C(C=C4)C)C5=CC=CS5)OC)OC

Canonical SMILES

CCOC(=O)C1=C2C3=CC(=C(C=C3CCN2C(=C1N=NC4=CC=C(C=C4)C)C5=CC=CS5)OC)OC

Origin of Product

United States

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